2-Methylbutane-1-sulfonate
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Overview
Description
2-Butylmethanesulphonate is an organic compound with the molecular formula C5H12O3S. It is a sulfonate ester derived from methanesulfonic acid and butanol. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylmethanesulphonate can be synthesized through the esterification of methanesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of 2-butylmethanesulphonate involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Butylmethanesulphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water and an acid or base catalyst, 2-butylmethanesulphonate can hydrolyze to form methanesulfonic acid and butanol.
Oxidation: It can be oxidized to form corresponding sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted butyl derivatives.
Hydrolysis: The products are methanesulfonic acid and butanol.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
2-Butylmethanesulphonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-butylmethanesulphonate involves its ability to act as an alkylating agent. It can transfer its butyl group to nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is exploited in various biochemical assays and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl Methanesulfonate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl Methanesulfonate: Contains an ethyl group instead of a butyl group.
Propyl Methanesulfonate: Contains a propyl group instead of a butyl group.
Uniqueness
2-Butylmethanesulphonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its reactivity and solubility differ from those of its shorter-chain analogs, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C5H11O3S- |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-methylbutane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)/p-1 |
InChI Key |
DPXABRZASYWNOE-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)CS(=O)(=O)[O-] |
Origin of Product |
United States |
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